N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-5-37-21-10-12-25-22(14-21)29(34)23(28(33)19-8-6-18(2)7-9-19)16-31(25)17-27(32)30-24-15-20(35-3)11-13-26(24)36-4/h6-16H,5,17H2,1-4H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZDYJWAFDENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as ChemDiv Compound ID C647-0970, is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a dimethoxyphenyl group and a quinoline moiety. This structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O6 |
| Molecular Weight | 484.54 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(OCC)c(cc1)cc2c1N(CC(Nc(ccc(C)cc1)c1OC)=O)C=C(C(c1ccc(C)cc1)=O)C2=O |
Antitumor Activity
Recent studies have reported that compounds similar to this compound exhibit significant antitumor properties. For instance, research indicates that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation. The compound is thought to interact with the enzyme topoisomerase II, which plays a crucial role in DNA replication and repair. By inhibiting this enzyme, the compound may prevent cancer cells from dividing effectively .
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the ethoxy and methoxy groups in its structure enhances its lipophilicity, potentially allowing it to penetrate bacterial membranes more effectively .
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer Models
A recent study evaluated the efficacy of this compound in vitro using MCF-7 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's potential as an antitumor agent .
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial activity, this compound was tested against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
